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Compound of Interest

Compound Name: (2-1sobutylpyridin-3-yl)methanol

Cat. No.: B2597938

An In-depth Technical Guide to (2-
Isobutylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-1sobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications
in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an isobutyl
group, and a primary alcohol, suggests it may serve as a versatile building block for the
synthesis of more complex molecules. This guide provides a comprehensive overview of its
known and predicted physical and chemical properties, along with detailed hypothetical
experimental protocols for its synthesis, purification, and characterization based on established
methods for analogous compounds.

Chemical and Physical Properties

Direct experimental data for the physical properties of (2-Isobutylpyridin-3-yl)methanol are
limited in publicly available literature. The following table summarizes its known identifiers and
predicted properties based on its structure and data from similar compounds.
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Property Value Source/Method
2-(2-methylpropyl)pyridin-3-

IUPAC Name 12 Yipropy)py MolWiki[1]
ylmethanol

CAS Number 1030829-24-3 MolWiki[1]

Molecular Formula C10H1sNO MolWiki[1]

Molecular Weight 165.23 g/mol MolWiki[1]
Predicted: Colorless to pale

Appearance yellow liquid or low-melting
solid

N ) Predicted: >200 °C at 760

Boiling Point
mmHg

Melting Point Not available
Predicted: Soluble in

- methanol, ethanol, chloroform,

Solubility ]
and other organic solvents.
Sparingly soluble in water.

Density Not available

Refractive Index Not available

pKa

Predicted: ~5 (for the pyridine

nitrogen)

Canonical SMILES: CC(C)CC1=C(C=CC=N1)CO[1] InChl: InChI=1S/C10H15NO/c1-8(2)6-10-
9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3[1] InChIKey: HIEINLRZXMTSEU-UHFFFAOY SA-

N[1]

Experimental Protocols

The following protocols are proposed based on general and established methods for the

synthesis and analysis of substituted pyridin-3-yl-methanol derivatives.
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Synthesis: Reduction of a Pyridine-3-carboxylate Ester

A common and effective method for the synthesis of pyridinyl-methanols is the reduction of the
corresponding carboxylic acid ester.

Reaction Scheme:

Ethyl 1. Add ester to LiAIH4 solution at 0 °C o Lithium Aluminum Hydride (LiAIH4) 2. Quench reaction Aqueous Workup 3. Extraction and Purification ("
v in dry THF (e.g., Rochelle’s salt solution)

Click to download full resolution via product page
Caption: Synthetic workflow for the preparation of (2-lsobutylpyridin-3-yl)methanol.

Materials:

Ethyl 2-isobutylnicotinate

e Lithium aluminum hydride (LiAlH4)

¢ Anhydrous tetrahydrofuran (THF)

o Potassium sodium tartrate tetrahydrate (Rochelle's salt)
o Diethyl ether

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

e Hexane

o Ethyl acetate

Procedure:

e A solution of ethyl 2-isobutylnicotinate in anhydrous THF is added dropwise to a stirred
suspension of lithium aluminum hydride in anhydrous THF at O °C under an inert atmosphere
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(e.g., argon or nitrogen).

e The reaction mixture is allowed to warm to room temperature and stirred until the reaction is
complete, as monitored by Thin Layer Chromatography (TLC).

e The reaction is carefully quenched by the sequential dropwise addition of water, followed by
a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low
temperature with an ice bath.

» A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously
until two clear layers form.

e The aqueous layer is extracted multiple times with diethyl ether.

e The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the crude product.

e The crude product is purified by silica gel column chromatography using a hexane-ethyl
acetate gradient to afford pure (2-Isobutylpyridin-3-yl)methanol.

Characterization Methods

e 1H NMR (Proton NMR): The *H NMR spectrum is expected to show characteristic signals for
the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton,
and a doublet for the methylene group attached to the pyridine ring), the methylene protons
of the methanol group (a singlet or a doublet if coupled to the hydroxyl proton), the hydroxyl
proton (a broad singlet), and the aromatic protons on the pyridine ring. The chemical shifts of
the pyridine protons will be influenced by the positions of the substituents.

e 13C NMR (Carbon NMR): The 13C NMR spectrum should display distinct signals for each
unique carbon atom in the molecule, including the carbons of the isobutyl group, the
methylene carbon of the methanol group, and the carbons of the pyridine ring.

The IR spectrum is predicted to exhibit the following characteristic absorption bands:

e Abroad peak in the region of 3200-3600 cm~1 corresponding to the O-H stretching vibration
of the alcohol.
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Peaks in the 2850-3000 cm~1 region due to C-H stretching vibrations of the isobutyl group.

Aromatic C-H stretching vibrations typically appear above 3000 cm~21.

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm~1 region.

A C-O stretching vibration for the primary alcohol around 1050 cm—1.

Mass spectrometry will be used to confirm the molecular weight of the compound. Under
electrospray ionization (ESI) conditions, the protonated molecule [M+H]* is expected to be
observed at m/z 166.2. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathway
Involvement

While no specific biological studies on (2-Isobutylpyridin-3-yl)methanol have been reported,
derivatives of (pyridin-2-yl)methanol have been identified as antagonists of the Transient
Receptor Potential Vanilloid 3 (TRPV3) channel.[2] TRPV3 is an ion channel implicated in pain
sensation, inflammation, and skin disorders.

The following diagram illustrates a hypothetical mechanism of action where (2-lsobutylpyridin-
3-yl)methanol acts as a TRPV3 antagonist, leading to a reduction in downstream inflammatory
responses.
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Caption: Hypothetical signaling pathway of (2-lIsobutylpyridin-3-yl)methanol as a TRPV3
antagonist.

Safety Information

Based on general knowledge of similar chemical structures, (2-Isobutylpyridin-3-yl)methanol
should be handled with care in a laboratory setting. Appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be
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conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety
Data Sheet (SDS) provided by the supplier.

Conclusion

(2-1sobutylpyridin-3-yl)methanol is a molecule of interest for further investigation, particularly
in the field of medicinal chemistry. While specific experimental data is currently scarce, this
guide provides a solid foundation for its synthesis, characterization, and potential biological
evaluation based on established chemical principles and data from analogous compounds.
Further research is warranted to fully elucidate its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b2597938?utm_src=pdf-body
https://www.benchchem.com/product/b2597938?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/377645889_Experimental_and_DFT_Investigation_of_6-arylated-pyridin-3-yl_methanol_Derivatives
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b00287
https://www.benchchem.com/product/b2597938#physical-and-chemical-properties-of-2-isobutylpyridin-3-yl-methanol
https://www.benchchem.com/product/b2597938#physical-and-chemical-properties-of-2-isobutylpyridin-3-yl-methanol
https://www.benchchem.com/product/b2597938#physical-and-chemical-properties-of-2-isobutylpyridin-3-yl-methanol
https://www.benchchem.com/product/b2597938#physical-and-chemical-properties-of-2-isobutylpyridin-3-yl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2597938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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